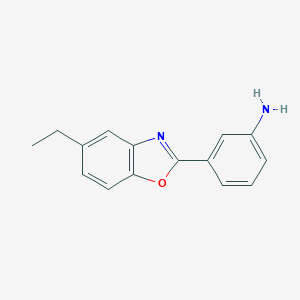

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, also known as EBP, is an organic compound that has been the subject of scientific research for many years. It is a member of the benzooxazol family and is composed of an ethyl group, a benzooxazol group, and a phenylamine group. This compound has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

科学的研究の応用

Plastic Scintillators and Luminescence

Plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including 2-biphenyl-5-phenyl-1,3-oxazole and others, are used for radiation detection due to their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The study by Salimgareeva & Kolesov (2005) demonstrates how changing the conventional secondary solvents in these scintillators can improve their properties without altering their fundamental characteristics, highlighting the potential of such compounds in enhancing scintillator performance (Salimgareeva & Kolesov, 2005).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as a model for drug design, particularly in targeting AT-rich sequences. Issar & Kakkar (2013) review the uses of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, emphasizing the foundational role of such interactions in rational drug design and the investigation of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including those with benzooxazole structures, focuses on their application in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Lipunova et al. (2018) detail the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, showcasing the broad utility of these compounds in technology and materials science (Lipunova et al., 2018).

特性

IUPAC Name |

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAMZMMYEPRNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(biphenyl-2-yloxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433591.png)

![N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433602.png)

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433606.png)

![N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B433607.png)

![2-(2,3-dimethylphenoxy)-N'-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433619.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433625.png)

![2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433627.png)

![4-Benzyl-2-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B433633.png)

![4-Benzyl-2-bromo-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B433634.png)

![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433641.png)

![N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433643.png)